

Spectroscopic analysis of 5-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-8-methoxyquinoline

Cat. No.: B173580

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Analysis of **5-Chloro-8-methoxyquinoline**

Abstract

5-Chloro-8-methoxyquinoline is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of novel therapeutic agents and functional materials.^[1] Its unique electronic and structural properties, conferred by the quinoline core, an electron-withdrawing chloro group, and an electron-donating methoxy group, demand rigorous characterization to ensure purity, confirm identity, and understand reactivity. This guide provides a comprehensive, in-depth analysis of **5-Chloro-8-methoxyquinoline** using a suite of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies, offering a holistic understanding of the molecule's spectroscopic signature.

Molecular Structure and Spectroscopic Implications

The chemical behavior and spectroscopic profile of **5-Chloro-8-methoxyquinoline** are dictated by its distinct molecular architecture. The fused bicyclic system, comprising a benzene ring and a pyridine ring, creates a unique electronic landscape. The methoxy group at the C-8 position donates electron density into the ring via resonance, while the chloro group at the C-5 position withdraws electron density inductively. This electronic push-pull system is fundamental to interpreting the resulting spectra.

Caption: Molecular structure of **5-Chloro-8-methoxyquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For **5-Chloro-8-methoxyquinoline**, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectral Analysis

The proton NMR spectrum is characterized by distinct signals in the aromatic and aliphatic regions. The substitution pattern on the quinoline ring results in a well-resolved set of coupled signals for the five aromatic protons and a sharp singlet for the methoxy protons.

Table 1: ¹H NMR Data for **5-Chloro-8-methoxyquinoline** in CDCl₃[1]

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.97	dd	4.2, 1.6	H-2
8.51	dd	8.6, 1.6	H-4
7.55-7.50	m	-	H-3
7.55-7.50	m	-	H-6
6.95	d	8.4	H-7

| 4.07 | s | - | -OCH₃ |

Causality Behind Assignments:

- H-2 (8.97 ppm): This proton is adjacent to the electronegative nitrogen atom, causing it to be significantly deshielded and appear furthest downfield. It shows coupling to both H-3 and H-4, resulting in a doublet of doublets (dd).
- H-4 (8.51 ppm): Also adjacent to the nitrogen, H-4 is strongly deshielded. It exhibits coupling to H-3 and a weaker long-range coupling to H-2, appearing as a doublet of doublets.

- H-3 and H-6 (7.55-7.50 ppm): These protons reside in a more typical aromatic region. Their signals overlap, forming a multiplet (m).
- H-7 (6.95 ppm): This proton is ortho to the electron-donating methoxy group, making it the most shielded (upfield) of the aromatic protons. It appears as a doublet (d) due to coupling with H-6.
- $-\text{OCH}_3$ (4.07 ppm): The three equivalent protons of the methoxy group appear as a sharp singlet (s), as they have no adjacent protons to couple with.

^{13}C NMR Spectral Analysis

The ^{13}C NMR spectrum is expected to show 10 distinct signals, corresponding to the nine carbon atoms of the quinoline core and the one carbon of the methoxy group.

Table 2: ^{13}C NMR Data for **5-Chloro-8-methoxyquinoline** in CDCl_3 [1]

Chemical Shift (δ , ppm)	Assignment
154.5	C-8
149.6	C-2
140.5	C-4
133.0	C-10 (Quaternary)
126.9	C-6
126.4	C-5 (Quaternary)
122.4	C-9 (Quaternary)
122.1	C-3
107.4	C-7

| 56.1 | $-\text{OCH}_3$ |

Causality Behind Assignments:

- C-8 (154.5 ppm): The carbon directly attached to the oxygen of the methoxy group is the most deshielded aromatic carbon due to the oxygen's electronegativity.
- C-2 and C-4 (149.6, 140.5 ppm): These carbons are adjacent to the ring nitrogen and are significantly deshielded.
- Quaternary Carbons (C-10, C-5, C-9): These carbons, which bear no protons, appear at characteristic chemical shifts. C-5 is influenced by the attached chlorine atom.
- C-7 (107.4 ppm): This carbon is ortho to the electron-donating methoxy group, making it the most shielded aromatic carbon.
- $-\text{OCH}_3$ (56.1 ppm): The methoxy carbon appears in the typical aliphatic region for an ether.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Accurately weigh approximately 5-10 mg of **5-Chloro-8-methoxyquinoline**.
- Dissolution: Dissolve the sample in \sim 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Acquisition: Record ^1H and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer at room temperature.
- Processing: Process the acquired Free Induction Decay (FID) with an appropriate Fourier transform and phase correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Vibrational Spectroscopy (FT-IR)

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. The spectrum of **5-Chloro-8-methoxyquinoline** is defined by vibrations of its quinoline core and substituents. While a spectrum for the exact molecule is not publicly available, analysis of related compounds like 7-bromo-5-chloro-8-hydroxyquinoline provides a strong basis for assignment.^[2]

Table 3: Characteristic FT-IR Absorption Bands for **5-Chloro-8-methoxyquinoline**

Wavenumber (cm ⁻¹)	Vibrational Mode
3100-3000	Aromatic C-H Stretch
2950-2850	Aliphatic C-H Stretch (-OCH ₃)
1620-1580	Aromatic C=C and C=N Ring Stretch
1275-1200	Aryl-O Stretch (Asymmetric)
1050-1000	Aryl-O Stretch (Symmetric)

| 850-550 | C-Cl Stretch[3] |

Caption: Key vibrational modes for **5-Chloro-8-methoxyquinoline**.

Experimental Protocol: FT-IR Spectroscopy (ATR Method)

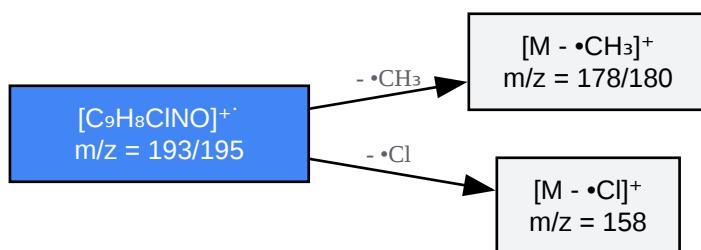
- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.
- Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) interference.
- Sample Application: Place a small amount of the solid **5-Chloro-8-methoxyquinoline** sample directly onto the ATR crystal.
- Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range.
- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π -conjugated system of the quinoline ring is an excellent chromophore, leading to strong absorption in the UV region. These absorptions are primarily due to $\pi \rightarrow \pi^*$ transitions.

The electronic absorption spectra of quinoline derivatives are sensitive to substituents.^[1] For the closely related compound 5-chloro-8-hydroxyquinoline, an absorption peak is observed around 333 nm.^[1] It is expected that **5-Chloro-8-methoxyquinoline** will exhibit a similar absorption profile, likely with multiple bands corresponding to different electronic transitions within the aromatic system. Solvent choice can also influence the position and intensity of these bands.

Experimental Protocol: UV-Vis Spectroscopy


- Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).
- Stock Solution: Prepare a stock solution of known concentration by accurately weighing the sample and dissolving it in a precise volume of the chosen solvent.
- Dilution: Prepare a dilute solution (typically in the 10^{-5} to 10^{-6} M range) suitable for measurement, ensuring the maximum absorbance falls within the linear range of the spectrophotometer (ideally < 1.0 AU).
- Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (baseline correction).
- Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).

Mass Spectrometry (MS)

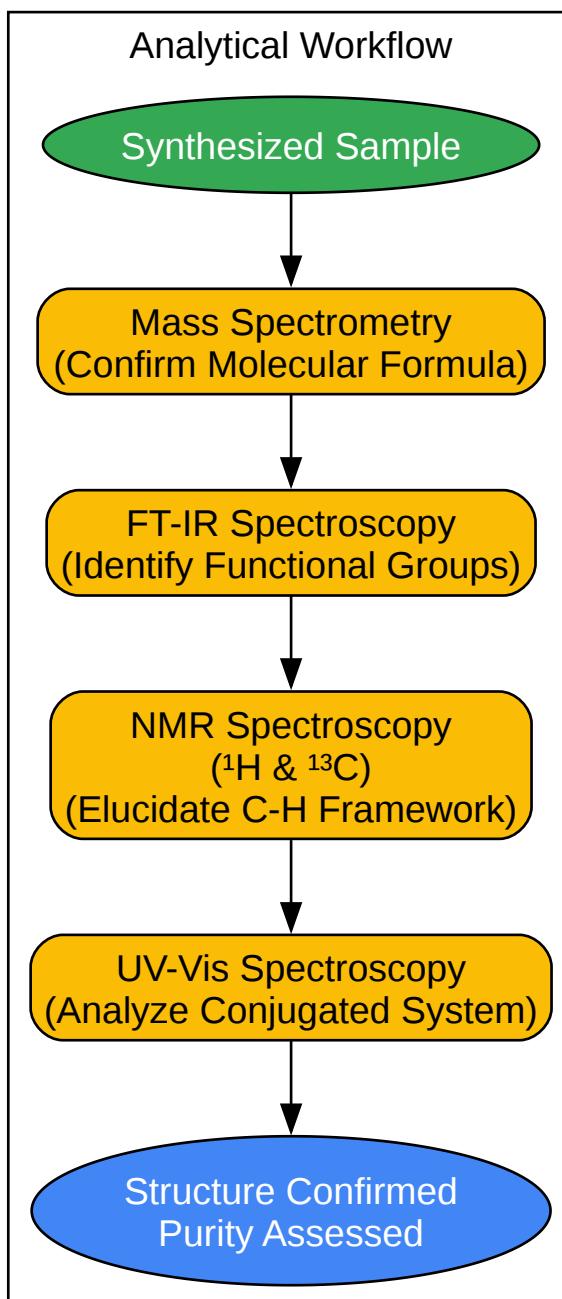
Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is definitive proof of the molecular formula.

- Molecular Formula: C₉H₈ClNO
- Monoisotopic Mass: 193.0294 g/mol
- HRMS (ESI-TOF): For the protonated molecule [M+H]⁺, the calculated mass is 193.0294. An experimental value was found to be 193.0292, confirming the elemental composition with high confidence.[1]

The fragmentation pattern observed in the mass spectrum provides further structural corroboration. Plausible fragmentation pathways for **5-Chloro-8-methoxyquinoline** include the loss of a methyl radical (•CH₃) from the methoxy group or the loss of a chlorine radical (•Cl).

[Click to download full resolution via product page](#)

Caption: Plausible fragmentation pathway for **5-Chloro-8-methoxyquinoline**.


Experimental Protocol: Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
- Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions (e.g., [M+H]⁺).
- Mass Analysis: Analyze the ions using a mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) to measure their mass-to-charge (m/z) ratio with high resolution.

- Data Interpretation: Compare the measured exact mass to the calculated mass for the expected molecular formula.

Integrated Analytical Workflow

The definitive characterization of **5-Chloro-8-methoxyquinoline** relies on the synergistic use of these spectroscopic techniques. A logical workflow ensures that each piece of data validates the others, leading to an unambiguous structural assignment and purity assessment.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic analysis of **5-Chloro-8-methoxyquinoline** provides a detailed and coherent picture of its molecular structure. NMR spectroscopy precisely maps the proton and carbon skeleton, FT-IR confirms the presence of key functional groups, UV-Vis spectroscopy characterizes its electronic properties, and high-resolution mass spectrometry validates its elemental composition. Together, these techniques form a robust analytical toolkit essential for quality control, reaction monitoring, and further research in the fields of medicinal chemistry and materials science, where this compound serves as a valuable building block.

References

- ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. [\[Link\]](#)
- MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [\[Link\]](#)
- ProQuest. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. [\[Link\]](#)
- MDPI. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. [\[Link\]](#)
- Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [\[Link\]](#)
- PubChem. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. 5-Chloro-8-quinolinol 95 130-16-5 sigmaaldrich.com
- 3. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry arabjchem.org
- To cite this document: BenchChem. [Spectroscopic analysis of 5-Chloro-8-methoxyquinoline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b173580#spectroscopic-analysis-of-5-chloro-8-methoxyquinoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com